molecular formula C22H15FO3 B2999121 7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one CAS No. 686283-54-5

7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one

Cat. No.: B2999121
CAS No.: 686283-54-5
M. Wt: 346.357
InChI Key: LEZBVNHPBPONGX-UHFFFAOYSA-N
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Description

7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one is a synthetic chromen-4-one derivative, a class of compounds also known as benzopyranones, which are of significant interest in medicinal chemistry and drug discovery research. Compounds with this core structure are frequently investigated for their diverse biological activities. Structurally, it features a chromen-4-one scaffold substituted with a 2-fluorobenzyloxy group at the 7-position and a phenyl group at the 3-position. The fluorine atom on the benzyloxy substituent is a common modification in drug design, as it can influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its interaction with biological targets. Research on closely related chromen-4-one and coumarin analogues indicates potential areas of application for this compound. Such compounds have been studied as cytotoxic agents against various human cancer cell lines . Furthermore, specific benzopyranone compounds have been explored for their treatment potential in estrogen-related disorders, including breast and ovarian cancers . The mechanism of action for chromen-4-one derivatives can vary widely but often involves the inhibition of key cellular enzymes or the modulation of signaling pathways. As a building block in chemical synthesis, this compound could also be used to generate more complex molecules for biological screening. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO3/c23-20-9-5-4-8-16(20)13-25-17-10-11-18-21(12-17)26-14-19(22(18)24)15-6-2-1-3-7-15/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZBVNHPBPONGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one typically involves several steps, starting with the preparation of the chromenone core. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chromenone structure. The fluorophenyl group is then introduced through a nucleophilic substitution reaction using 2-fluorobenzyl bromide under basic conditions. The final product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Synthesis Yield (%) Reference
7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one (Hypothetical) 3-phenyl, 7-(2-fluorobenzyloxy) 376.35* Potential kinase inhibition, enhanced lipophilicity N/A -
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3-(2-methoxyphenyl), 7-methoxy, 2-CF₃ 350.29 Electron-withdrawing CF₃ group enhances reactivity N/A
7-Methoxy-3-phenyl-4-{3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propoxy}-chromen-2-one (4i) 3-phenyl, 7-methoxy, piperazine-propoxyphenyl - Cytotoxicity, piperazine-linked solubility 68
3-[(1E)-2-(4-Fluorophenyl)ethenyl]-7-methoxy-4H-chromen-4-one (8) 3-(4-fluorostyryl), 7-methoxy 296.27 Styryl group enhances cytotoxicity (IC₅₀: ~15 µM) N/A
5-Hydroxy-2-(4-methoxy-3-propenoxyphenyl)-7-phenylmethoxychromen-4-one 7-phenylmethoxy, 5-hydroxy - Antioxidant activity, polyhydroxy substitution N/A

*Calculated based on molecular formula (C₂₂H₁₅FO₃).

Key Observations:

Fluorine substitution may reduce metabolic degradation, a feature observed in fluorinated sulfonamides (e.g., ’s thiazole derivatives ).

Substituent Position 3: A phenyl group at position 3 is common in cytotoxic chromenones (e.g., ). Styryl or piperazine-linked modifications (e.g., ) enhance interaction with biological targets like kinases or DNA.

Q & A

Q. Q1. What are the common synthetic routes for preparing 7-[(2-fluorophenyl)methoxy]-3-phenylchromen-4-one, and what factors influence reaction yields?

A1. The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Alkylation of chromenone precursors : Reacting 3-phenylchromen-4-one derivatives with 2-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 60–80°C .
  • Cyclization of chalcone intermediates : Condensation of 2-hydroxyacetophenone derivatives with fluorophenyl-substituted aldehydes, followed by oxidative cyclization using H₂O₂ in ethanol/NaOH .
    Yields depend on solvent polarity, base strength, and steric hindrance from substituents. Typical yields range from 40–70%, with impurities arising from incomplete alkylation or oxidation side reactions.

Q. Q2. How is the molecular structure of this compound validated in crystallographic studies?

A2. Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation from ethyl acetate/petroleum ether mixtures .
  • Data collection : MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 223 K) to minimize disorder .
  • Refinement : Using SHELXL for structure solution, with disorder modeled for flexible substituents (e.g., fluorophenyl groups split over two sites ).
    Bond lengths and angles are cross-validated against density functional theory (DFT) calculations for accuracy .

Advanced Research Questions

Q. Q3. How can crystallographic disorder in the fluorophenyl moiety be resolved during refinement?

A3. Fluorophenyl groups often exhibit positional disorder due to rotational flexibility. Strategies include:

  • Multi-site modeling : Assigning partial occupancy to disordered F and H atoms (e.g., 0.226:0.774 ratio) .
  • Restraints : Applying geometric constraints (e.g., AFIX 66 in SHELXL) to maintain reasonable bond lengths and angles .
  • Validation : Checking residual electron density maps (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 0.05) .

Q. Q4. What computational methods are suitable for analyzing structure-activity relationships (SAR) of this chromenone derivative?

A4. SAR studies often combine:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., antimicrobial enzymes ).
  • DFT calculations : Gaussian09 for optimizing geometries and calculating electronic properties (e.g., HOMO-LUMO gaps, dipole moments) .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
    These methods require parameterization of fluorine atoms using specialized force fields (e.g., CGenFF).

Q. Q5. How do solvent and temperature affect the fluorescence properties of this compound?

A5. Solvatochromism and thermochromism are critical:

  • Solvent polarity : In polar solvents (e.g., DMSO), intramolecular charge transfer (ICT) enhances fluorescence quantum yield (ΦF ≈ 0.45) due to stabilized excited states .
  • Temperature : Cooling to 77 K in ethanol matrices reduces vibrational quenching, increasing emission intensity by ~30% .
    Characterization via UV-Vis (λex ≈ 350 nm) and fluorescence spectroscopy (λem ≈ 450 nm) is recommended .

Q. Q6. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

A6. Discrepancies often arise from:

  • Metabolic instability : Phase I/II metabolism (e.g., hydroxylation by CYP450 enzymes) may reduce efficacy. Use LC-MS to identify metabolites .
  • Solubility limitations : Poor aqueous solubility (<10 µM) can be addressed via formulation with cyclodextrins or nanoencapsulation .
  • Off-target effects : RNA-seq profiling of treated cells can reveal unintended pathways .

Methodological Considerations

Q. Q7. What analytical techniques are critical for purity assessment?

A7. Combine:

  • HPLC : C18 column, acetonitrile/water gradient (95:5 to 50:50), UV detection at 254 nm .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., δ 160–165 ppm for carbonyl C=O) .
  • HRMS : ESI+ mode with m/z accuracy <5 ppm .

Q. Q8. How can SHELX software improve refinement of twinned or low-resolution crystals?

A8. SHELXL handles challenging datasets via:

  • Twin refinement : Using TWIN/BASF commands for hemihedral twinning .
  • Constraints : Restraining anisotropic displacement parameters (ADPs) for poorly resolved atoms .
  • Validation tools : CheckCIF reports to identify outliers in bond distances/angles .

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